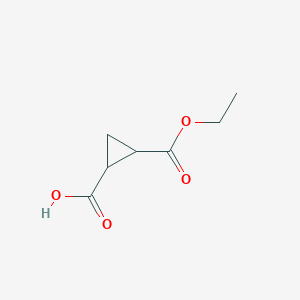
2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid
Descripción general
Descripción
Synthesis Analysis
- The synthesis of related compounds has been studied extensively. For instance, 1,3-bis[(1-alkoxycarbonyl-2-vinylcyclopropane-1-yl)carboxy]benzenes, which are structurally related, were synthesized by the esterification of corresponding 1-alkoxycarbonyl-2-vinylcyclopropane-1-carboxylic acids with resorcinol (Moszner, Zeuner, Völkel, Fischer, & Rheinberger, 1999).
Molecular Structure Analysis
- X-ray crystal structure analysis has provided insights into the molecular structure of related cyclopropane derivatives. For example, the novel purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid showed that the cyclopropane rings possess a Z-configuration, with cyclopropane ring atoms and attached atoms disposed perpendicularly to each other (Cetina et al., 2004).
Chemical Reactions and Properties
- Chemical reactions involving cyclopropane rings have been explored, such as the reaction of ethyl 2,2-dimethoxycyclopropane-1-carboxylates with RuO4, leading to oxidative ring opening (Graziano, Lasalvia, Piccialli, & Sica, 1996).
Physical Properties Analysis
- The physical properties of related compounds, such as 1-(malonylamino)cyclopropane-1-carboxylic acid, a major conjugate of 1-aminocyclopropane-1-carboxylic acid, have been identified through methods like gas chromatography-mass spectrometry (Hoffman, Yang, & McKeon, 1982).
Chemical Properties Analysis
- The study of the chemical properties of cyclopropane derivatives has revealed various reaction pathways and product formations. For instance, the reaction of esters of 2-arylcyclopropanecarboxylic acids with nitrous acid led to the formation of aryl-substituted 3-ethoxycarbonyl-4,5-dihydroisoxazoles and isoxazoles (Kadzhaeva et al., 2009).
Aplicaciones Científicas De Investigación
Ethylene Precursor in Plants : 1-Aminocyclopropane-1-carboxylic acid, a structural relative of 2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid, is a precursor of ethylene in higher plants. This has been studied in light-grown wheat leaves, where it is converted into a nonvolatile metabolite identified as 1-(malonylamino)cyclopropane-1-carboxylic acid (Hoffman, Yang, & McKeon, 1982).
Flavor Synthesis : 2-(2-Hydroxyphenyl) cyclopropane-1-carboxylic acid, a derivative, is synthesized from 2-methoxystyrene for use as a novel tobacco flavor. This synthesis provides a potential route for large-scale production (Lu Xin-y, 2013).
Analytical Method Development : An assay for 1-aminocyclopropane-1-carboxylic acid, closely related to 2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid, has been developed for quantitative determination in plant tissues, which is crucial for understanding plant biochemistry (Lizada & Yang, 1979).
Purine and Pyrimidine Derivative Synthesis : The synthesis of purine and pyrimidine derivatives of 1-aminocyclopropane-1-carboxylic acid, a relative of 2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid, has applications in nucleoside and nucleotide chemistry (Cetina et al., 2004).
Synthesis of Fluorinated Analogs : The synthesis of 2-fluoro-1-aminocyclopropane-1-carboxylic acid, which shares a structural resemblance with 2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid, has been described for potential applications in medicinal chemistry (Sloan & Kirk, 1997).
Polymerization Studies : The radical polymerization of bi- and trifunctional 2-vinylcyclopropanes, derived from cyclopropane carboxylic acids, is significant in polymer science for creating crosslinked polymers with low volume shrinkage (Moszner, Zeuner, & Rheinberger, 1997).
Propiedades
IUPAC Name |
2-ethoxycarbonylcyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O4/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVQFDJETHFEQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30953454 | |
| Record name | 2-(Ethoxycarbonyl)cyclopropane-1-carboxylato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid | |
CAS RN |
167113-73-7, 31420-66-3 | |
| Record name | 1-Ethyl 1,2-cyclopropanedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=167113-73-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC249244 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=249244 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(Ethoxycarbonyl)cyclopropane-1-carboxylato | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30953454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Ethoxycarbonyl)cyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-[acetyl(methyl)amino]-4-phenylpiperidine-1-carbamate](/img/structure/B62101.png)
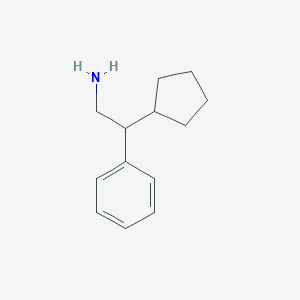
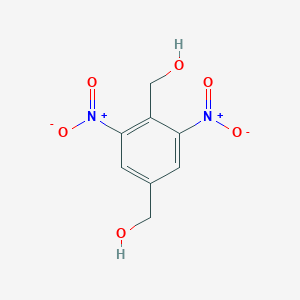
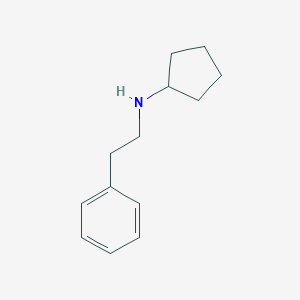
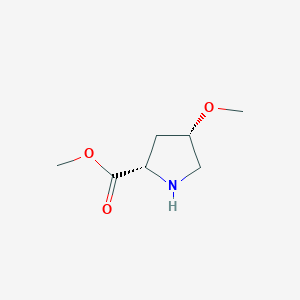
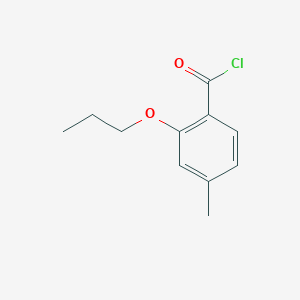
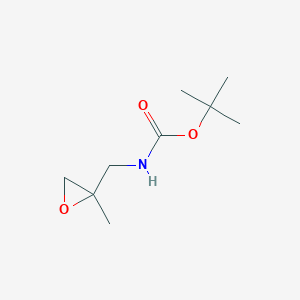
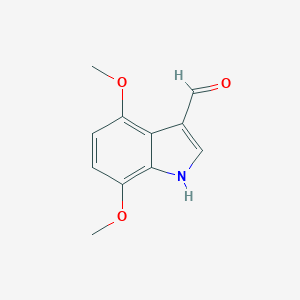
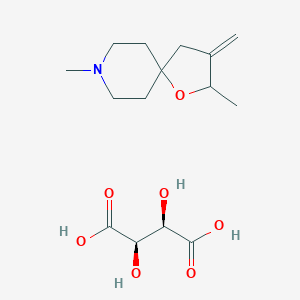
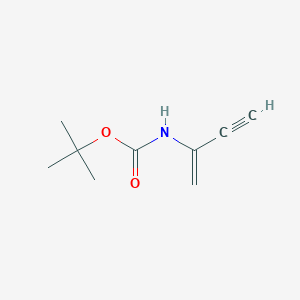
![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol](/img/structure/B62125.png)
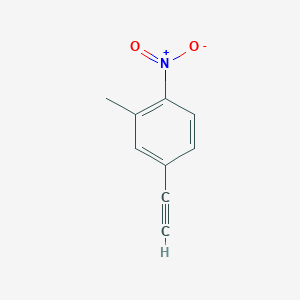
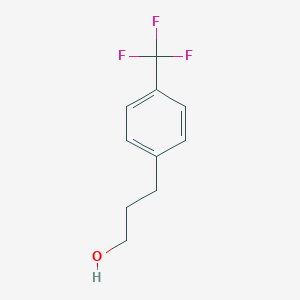
![1-[3,5-Bis(trifluoromethyl)phenyl]-2,5-dimethylpyrrole](/img/structure/B62129.png)